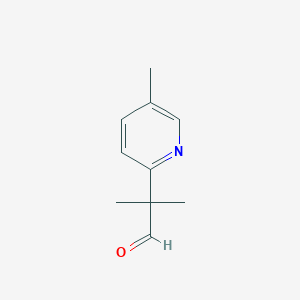

2-Methyl-2-(5-methylpyridin-2-yl)propanal

Description

Chemical Significance within Aldehyde and Pyridine (B92270) Chemistry

The aldehyde group is one of the most versatile functional groups in organic synthesis. Typically, aldehydes undergo nucleophilic addition reactions, oxidation to carboxylic acids, and reduction to primary alcohols. wikipedia.org The α-hydrogen in aldehydes is also weakly acidic (pKa ≈ 17), allowing for enolate formation and subsequent reactions like aldol (B89426) condensations. wikipedia.orgaskiitians.com However, in 2-Methyl-2-(5-methylpyridin-2-yl)propanal, the aldehyde is α,α-disubstituted with two methyl groups. This structural feature precludes reactions that depend on the presence of an α-hydrogen, such as enolization and aldol condensation. askiitians.com The steric bulk from the two methyl groups and the adjacent pyridine ring also sterically hinders the approach of nucleophiles to the carbonyl carbon.

The pyridine moiety is an electron-deficient aromatic heterocycle due to the electronegative nitrogen atom. wikipedia.org This makes the ring susceptible to nucleophilic substitution, particularly at the 2- and 4-positions, while being deactivated towards electrophilic aromatic substitution compared to benzene (B151609). wikipedia.org The nitrogen atom itself possesses a lone pair of electrons, rendering the pyridine basic and allowing it to act as a ligand for metal ions or to be alkylated or oxidized to form N-oxides. wikipedia.org The presence of the electron-donating methyl group at the 5-position slightly increases the electron density of the ring, subtly influencing its reactivity.

The combination of these two functional groups within one molecule offers unique synthetic potential. The electron-withdrawing nature of the 2-substituted pyridine ring is expected to increase the electrophilicity of the aldehyde's carbonyl carbon, potentially enhancing its reactivity towards nucleophilic attack despite the steric hindrance. The compound can be envisioned as a valuable building block where the aldehyde can be transformed into various other functional groups, while the pyridine ring offers a site for further functionalization or coordination chemistry.

Advanced Structural Considerations and Stereochemistry

The structural framework of this compound is notable for its steric congestion and specific electronic properties. The quaternary carbon at the α-position creates significant steric shielding around the aldehyde group, which is a key factor in its chemical reactivity.

Structural Properties:

| Property | Predicted Value / Description |

| Density | ~0.9-1.0 g/cm³ (Estimated based on similar structures) |

| Boiling Point | Predicted to be >200 °C at 760 mmHg (Comparison with 2-methyl-2-phenylpropanal) chemsrc.com |

| Key Structural Feature | Quaternary α-carbon bonded to a formyl group, two methyl groups, and a 5-methylpyridin-2-yl group. |

| Electronic Effect | The pyridine ring acts as an electron-withdrawing group, influencing the aldehyde's reactivity. The 5-methyl group is weakly electron-donating. |

Stereochemistry:

A critical aspect of the molecule's structure is its chirality. A stereocenter is a carbon atom bonded to four different substituent groups. In the case of this compound, the α-carbon is bonded to the following four groups:

A formyl group (-CHO)

A 5-methylpyridin-2-yl group

A methyl group (-CH₃)

A second methyl group (-CH₃)

Since two of the substituents on the α-carbon are identical (two methyl groups), this carbon is not a stereocenter. Therefore, This compound is an achiral molecule and does not exist as enantiomers or diastereomers. The lack of stereoisomers simplifies its chemical synthesis and characterization, as purification steps to separate different stereoisomers are unnecessary. The synthesis of molecules with quaternary stereocenters is a significant challenge in organic chemistry, but this particular structure does not fall into that category. nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

2-methyl-2-(5-methylpyridin-2-yl)propanal |

InChI |

InChI=1S/C10H13NO/c1-8-4-5-9(11-6-8)10(2,3)7-12/h4-7H,1-3H3 |

InChI Key |

YSSZRZNDVJPPEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=C1)C(C)(C)C=O |

Origin of Product |

United States |

Methodologies for the Synthesis of 2 Methyl 2 5 Methylpyridin 2 Yl Propanal and Its Analogs

Convergent Synthetic Routes

Convergent synthesis strategies for 2-Methyl-2-(5-methylpyridin-2-yl)propanal and related compounds involve the preparation of key fragments that are later combined to form the target molecule. This often entails either building upon a pre-existing pyridine (B92270) core or constructing the pyridine ring from acyclic precursors.

Strategies Involving Pyridine Ring Functionalization, including α-Methylation of Substituted Pyridines

A primary strategy for synthesizing analogs involves the functionalization of an existing pyridine ring. The α-methylation of substituted pyridines is a key transformation in this context. While direct methylation can be challenging and often lacks regioselectivity, certain methods provide a synthetically useful route to 2-methylpyridines. nih.gov

One notable laboratory-scale method involves the reaction of a pyridine derivative with Raney® nickel in the presence of a high-boiling primary alcohol, such as 1-octanol (B28484) or 1-decanol, at elevated temperatures. nih.govresearchgate.net This approach offers high selectivity for mono-α-methylation. researchgate.net The reaction is believed to proceed through the in-situ generation of a methylating agent, potentially carbon monoxide and dihydrogen, from the alcohol on the metal surface. researchgate.net The high temperatures and long reaction times, however, limit this method to pyridines with less reactive substituents. researchgate.net

For the synthesis of the target compound, a plausible route could begin with 2,5-lutidine (2,5-dimethylpyridine). The methyl group at the 2-position could then be further elaborated. For instance, deprotonation followed by reaction with an appropriate electrophile could introduce the necessary carbon framework, which could then be converted to the propanal moiety.

The table below summarizes findings from studies on the α-methylation of various pyridine substrates.

| Pyridine Substrate | Methylating System | Key Findings | Reference |

| Pyridine | Raney® Nickel / 1-Octanol | Near quantitative conversion to 2-methylpyridine (B31789). nih.gov | nih.gov |

| 4-Phenylpyridine | Raney® Nickel / 1-Octanol | Successful α-methylation, though requiring extended reflux (19h). mdpi.com | mdpi.com |

| Various Substituted Pyridines | Raney® Nickel / 1-Propanol (B7761284) (Flow) | High selectivity for α-methylation with reduced reaction times and waste. nih.gov | nih.gov |

Synthetic Transformations via Aldehyde and Ketone Precursors

Constructing the pyridine ring from acyclic aldehyde and ketone precursors is a foundational approach in heterocyclic chemistry. The Hantzsch Dihydropyridine Synthesis, for example, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. organic-chemistry.org This multicomponent reaction is highly versatile for creating functionalized pyridines. conicet.gov.ar

A more direct, metal-free method for synthesizing substituted pyridines involves the reaction of aldehydes with ammonium (B1175870) acetate (B1210297) under air as the oxidant. rsc.org This oxidative cyclization process facilitates C–H bond functionalization and the formation of C–C and C–N bonds. rsc.org To synthesize this compound, one could envision a strategy starting with precursors that already contain the necessary carbon skeleton, such as a specialized aldehyde that reacts to form the desired 2,5-disubstituted pyridine ring.

Another approach involves the reaction of enamines with β-amino-acrylonitriles, followed by cyclization. This method has been used for the preparation of 2,5-disubstituted pyridines. google.com For example, the reaction of an enamine derived from a ketone with a substituted acrylonitrile (B1666552) can lead to an open-chain intermediate that cyclizes in the presence of acid to form the pyridine ring. google.com

Catalytic Approaches in Synthesis

Catalysis is central to the efficient synthesis of pyridine derivatives, enabling reactions under milder conditions and with greater control. Both heterogeneous and homogeneous catalysts are employed.

In the gas-phase synthesis of methylpyridines from sources like acetylene (B1199291) and ammonia, various heterogeneous catalysts are used. researchgate.net Studies have investigated catalysts composed of metal oxides like cadmium oxide (CdO) and chromium(III) oxide (Cr₂O₃) on a kaolin (B608303) support. e3s-conferences.orgsemanticscholar.org The composition of these catalysts significantly influences the yield and the ratio of 2-methylpyridine to 4-methylpyridine. For instance, a catalyst containing 13.0% CdO and 5.0% Cr₂O₃ on a kaolin base was found to be highly effective, yielding a product mixture with 45.4% 2-methylpyridine and 24.8% 4-methylpyridine. e3s-conferences.orgsemanticscholar.org

For liquid-phase reactions, solid acid catalysts like Wells-Dawson heteropolyacids have proven effective in multicomponent reactions, such as Hantzsch-like condensations, to produce functionalized pyridines under solvent-free conditions. conicet.gov.ar Raney® nickel is a key heterogeneous catalyst for the selective α-methylation of pyridines. nih.govresearchgate.net

The development of novel reaction routes for compounds like 2-methyl-5-ethylpyridine (MEP) often involves screening different promoters and catalysts. In the synthesis of MEP from acetaldehyde (B116499) ammonia trimer, various ammonium salts were tested, with ammonium acetate being identified as the most suitable promoter. rsc.orgresearchgate.net

Modern Synthetic Techniques for Efficiency and Selectivity

To address the limitations of traditional batch processing, such as long reaction times, safety concerns, and waste generation, modern synthetic techniques like continuous flow chemistry and solvent-free methodologies are increasingly being adopted for the synthesis of pyridine derivatives.

Continuous Flow Chemistry Applications

Continuous flow chemistry offers significant advantages over batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and easier scalability. organic-chemistry.orgresearchgate.net These systems replace conventional reaction vessels with flow reactors, which can streamline production and reduce the need for purification of crude products. researchgate.net

The α-methylation of pyridines has been successfully adapted to a continuous flow process. nih.gov In this setup, a solution of the pyridine substrate in a low-boiling-point alcohol like 1-propanol is passed through a heated column packed with Raney® nickel. nih.govmdpi.com This method dramatically reduces reaction times compared to batch protocols and enhances safety, particularly when dealing with high temperatures and reactive catalysts. nih.gov The process yields α-methylated pyridines with high selectivity and in good yields, often pure enough for subsequent steps without further purification. nih.govmdpi.com

Continuous flow microreactors have also been employed for the N-oxidation of pyridine derivatives using a titanium silicalite (TS-1) catalyst and hydrogen peroxide. organic-chemistry.orgthieme-connect.com This approach achieves yields of up to 99% with significantly shorter reaction times than batch methods and has demonstrated high stability over extended periods of continuous operation, making it suitable for large-scale production. organic-chemistry.orgthieme-connect.com

| Technique | Reaction Type | Advantages | Key Findings | Reference |

| Continuous Flow | α-Methylation | Reduced reaction time, increased safety, reduced waste. | High selectivity and good yields of 2-methylpyridines using a packed Raney® nickel column. nih.gov | nih.gov |

| Continuous Flow Microreactor | N-Oxidation | High efficiency, green process, scalability. | Up to 99% yield of pyridine N-oxides; system stable for over 800 hours. organic-chemistry.orgthieme-connect.com | organic-chemistry.orgthieme-connect.com |

| Microwave Flow Reactor | Pyridine Synthesis | One-step process, good yields, high efficiency. | Bohlmann–Rahtz pyridine synthesis achieved in a single step without isolating intermediates. beilstein-journals.org | beilstein-journals.org |

Solvent-Free Synthesis Methodologies

Solvent-free synthesis represents a key principle of green chemistry, aiming to reduce environmental impact by eliminating or minimizing the use of volatile organic compounds. These reactions are often facilitated by catalysts or by using energy sources like microwave irradiation.

One-pot, solvent-free syntheses of functionalized pyridines have been achieved using solid acid catalysts. For example, Wells-Dawson heteropolyacids catalyze the Hantzsch-like multi-component condensation of an aldehyde, a β-ketoester, and ammonium acetate at 80 °C, affording highly functionalized pyridines in yields ranging from 60–99%. conicet.gov.ar Similarly, a simple and efficient solvent-free synthesis of 2,4,6-triarylpyridines from chalcones and ammonium acetate has been reported, resulting in excellent yields. researchgate.net

Solvent-free conditions have also been applied to the Claisen-Schmidt condensation to produce chalcones from aromatic ketones and pyridine-2-carbaldehydes, using mesoporous MCM-41 materials as catalysts. asianpubs.org These green chemistry approaches offer advantages such as cleaner reaction profiles, simpler work-up procedures, and reduced waste generation.

Investigations into the Reactivity and Organic Transformations of 2 Methyl 2 5 Methylpyridin 2 Yl Propanal

Reactions at the Aldehyde Functionality

The aldehyde group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to nucleophilic attack. However, the presence of two methyl groups on the alpha-carbon introduces significant steric hindrance, which modulates its reactivity compared to less substituted aldehydes. libretexts.orgreddit.com

Despite steric hindrance, the aldehyde functionality is expected to undergo typical carbonyl addition reactions. Strong nucleophiles can overcome the steric barrier to form addition products. For instance, reaction with organometallic reagents like Grignard reagents or organolithium compounds would lead to the formation of secondary alcohols.

Derivatization reactions, often used for the characterization of aldehydes, are also anticipated. Reagents such as hydroxylamine, hydrazine (B178648) derivatives (like 2,4-dinitrophenylhydrazine), and semicarbazide (B1199961) should react to form the corresponding oximes, hydrazones, and semicarbazones. yorku.caresearchgate.net These reactions are often driven by the formation of a stable, crystalline product. The conditions for these derivatizations might require elevated temperatures or longer reaction times to overcome the steric hindrance around the carbonyl group. nih.govnih.gov

| Reagent | Product Type | Expected Reactivity |

| Grignard Reagents (R-MgX) | Secondary Alcohol | Addition to the carbonyl carbon |

| Organolithium Reagents (R-Li) | Secondary Alcohol | Addition to the carbonyl carbon |

| Hydroxylamine (NH₂OH) | Oxime | Condensation with the aldehyde |

| 2,4-Dinitrophenylhydrazine | Hydrazone | Condensation with the aldehyde |

| Semicarbazide | Semicarbazone | Condensation with the aldehyde |

This table is based on the general reactivity of sterically hindered aldehydes and does not represent experimentally verified data for 2-Methyl-2-(5-methylpyridin-2-yl)propanal.

Aldol-type condensation reactions are a hallmark of aldehydes possessing alpha-hydrogens. However, this compound lacks alpha-hydrogens, precluding it from acting as the enolate component in a typical aldol (B89426) condensation. slideshare.netlibretexts.org It can, however, act as an electrophilic acceptor in a crossed-aldol condensation with another enolizable aldehyde or ketone. libretexts.org This reaction, known as the Claisen-Schmidt condensation when an aromatic aldehyde is used, would yield an α,β-unsaturated carbonyl compound. libretexts.org

The Cannizzaro reaction is a characteristic disproportionation reaction for aldehydes lacking alpha-hydrogens in the presence of a strong base. Under such conditions, one molecule of the aldehyde is oxidized to a carboxylic acid, and another is reduced to a primary alcohol. Therefore, treatment of this compound with a concentrated base is expected to yield 2-methyl-2-(5-methylpyridin-2-yl)propanoic acid and 2-methyl-2-(5-methylpyridin-2-yl)propan-1-ol.

| Reaction | Reagents | Expected Product(s) |

| Crossed-Aldol Condensation | Enolizable aldehyde/ketone, Base | α,β-Unsaturated carbonyl compound |

| Cannizzaro Reaction | Concentrated Base (e.g., NaOH) | 2-Methyl-2-(5-methylpyridin-2-yl)propanoic acid and 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-ol |

This table is based on the general reactivity of non-enolizable aldehydes and does not represent experimentally verified data for this compound.

Reactivity of the Pyridine (B92270) Moiety

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This influences its susceptibility to electrophilic and nucleophilic substitution reactions. The presence of two alkyl substituents, a methyl group at the 5-position and a 2-methylpropanal group at the 2-position, further modulates the ring's reactivity through their electronic and steric effects.

Electrophilic aromatic substitution on the pyridine ring is generally difficult and requires harsh reaction conditions. youtube.comyoutube.com The nitrogen atom deactivates the ring towards electrophilic attack, and under acidic conditions, it becomes protonated, further increasing this deactivation. When substitution does occur, it is directed primarily to the 3- and 5-positions. In this specific molecule, the 5-position is already substituted. Therefore, any electrophilic substitution would be expected to occur at the 3-position.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions, especially if a good leaving group is present. stackexchange.comquimicaorganica.orgyoutube.com In the absence of a leaving group, nucleophilic attack can still occur under forcing conditions, often involving hydride elimination in a Chichibabin-type reaction. For this compound, nucleophilic attack would be favored at the 4- and 6-positions.

The methyl group at the 5-position of the pyridine ring can undergo reactions typical of benzylic-like positions. mdpi.comresearchgate.net Oxidation of this methyl group can lead to the corresponding carboxylic acid, 2-(1,1-dimethyl-2-oxoethyl)pyridine-5-carboxylic acid, using strong oxidizing agents such as potassium permanganate (B83412) or nitric acid. google.comgoogle.comwikipedia.org

Another potential transformation is benzylic halogenation using reagents like N-bromosuccinimide (NBS) under radical initiation conditions, which would yield 2-(1,1-dimethyl-2-oxoethyl)-5-(bromomethyl)pyridine. This intermediate could then be used for further synthetic modifications.

Mechanistic Studies of Key Reactions

While specific mechanistic studies for this compound are not available in the literature, the mechanisms of its expected reactions can be inferred from well-established principles.

The Cannizzaro reaction would proceed via a nucleophilic acyl substitution mechanism. A hydroxide (B78521) ion would attack the carbonyl carbon to form a tetrahedral intermediate. This intermediate would then transfer a hydride ion to the carbonyl carbon of a second molecule of the aldehyde, resulting in the formation of a carboxylate and an alkoxide, which are then protonated upon workup.

Electrophilic substitution on the pyridine ring , for instance, nitration, would involve the formation of a sigma complex (arenium ion) intermediate. The attack of the electrophile (e.g., NO₂⁺) at the 3-position would lead to a resonance-stabilized cation, which then loses a proton to restore aromaticity. The deactivating effect of the nitrogen atom and the protonated pyridinium (B92312) ion under acidic conditions raises the activation energy for this process. rsc.org

Oxidation of the pyridine's methyl group with permanganate likely proceeds through a radical mechanism involving the abstraction of a hydrogen atom from the methyl group to form a benzylic-like radical, which is then further oxidized. bme.hu

The reactivity of this compound is a composite of the distinct chemical properties of its aldehyde and substituted pyridine components, modulated by steric and electronic interactions between them.

Reaction Kinetics and Rate-Determining Steps

The kinetics of reactions involving this compound are expected to be significantly influenced by both the electronic nature of the pyridine ring and the substantial steric hindrance around the aldehyde functional group.

Electronic Effects: The pyridine ring, being an electron-withdrawing group due to the electronegativity of the nitrogen atom, is expected to enhance the electrophilicity of the carbonyl carbon. This electronic pull would render the aldehyde more susceptible to nucleophilic attack compared to an analogous aldehyde attached to a simple benzene (B151609) ring. However, the presence of a methyl group at the 5-position of the pyridine ring has a slight electron-donating effect through hyperconjugation, which could marginally counteract the electron-withdrawing nature of the ring.

Steric Hindrance: The most dominant factor influencing the reaction kinetics of this compound is likely the profound steric hindrance around the propanal moiety. The aldehyde group is attached to a quaternary carbon, which is bonded to two other methyl groups. This bulky arrangement physically obstructs the trajectory of incoming nucleophiles, thereby significantly slowing down the rate of reaction. Generally, aldehydes are more reactive than ketones due to lesser steric hindrance, but in this case, the steric congestion might make its reactivity comparable to or even less than that of some ketones. doubtnut.comsarthaks.comaskfilo.com

Rate-Determining Step: For most nucleophilic addition reactions to aldehydes and ketones, the initial attack of the nucleophile on the carbonyl carbon is the rate-determining step. libretexts.orgkhanacademy.org This step involves the formation of a tetrahedral intermediate. Given the significant steric barrier in this compound, this initial nucleophilic attack would be particularly slow, and thus, unequivocally the rate-determining step for most, if not all, of its nucleophilic addition reactions. The energy of activation for this step would be considerably high due to the steric repulsion between the nucleophile and the bulky groups surrounding the electrophilic carbon.

To illustrate the anticipated impact of these structural features on reactivity, a qualitative comparison with simpler aldehydes can be made:

Table 1: Predicted Relative Reactivity of Aldehydes Towards Nucleophilic Addition

| Compound | Electronic Effect at Carbonyl Carbon | Steric Hindrance at Carbonyl Carbon | Predicted Relative Rate of Nucleophilic Addition |

|---|---|---|---|

| Propanal | Standard | Low | Fast |

| Pyridine-2-carbaldehyde | Electron-withdrawing (activated) | Low | Very Fast |

| 2,2-Dimethylpropanal | Standard | High | Slow |

| This compound | Electron-withdrawing (activated) | Very High | Very Slow |

Proposed Reaction Mechanisms and Intermediates

The primary reaction mechanism anticipated for this compound is nucleophilic addition to the carbonyl group, a characteristic reaction of aldehydes. wikipedia.orgyoutube.comlibretexts.orgkhanacademy.org This can be initiated under either basic or acidic conditions.

Under Basic or Neutral Conditions:

In the presence of a strong nucleophile (Nu:⁻), the reaction would proceed via a two-step mechanism:

Nucleophilic Attack: The nucleophile directly attacks the electrophilic carbonyl carbon. This leads to the breaking of the C=O pi bond, and the electrons are pushed onto the electronegative oxygen atom, forming a tetrahedral alkoxide intermediate. This step is slow and rate-determining due to the aforementioned steric hindrance.

Protonation: The resulting alkoxide intermediate is then protonated by a solvent molecule (like water or alcohol) or a weak acid added during workup to yield the final alcohol product.

A plausible intermediate in this process would be the tetrahedral alkoxide ion, where the central carbon is sp³ hybridized.

Under Acidic Conditions:

With weaker nucleophiles, the reaction is often catalyzed by an acid. The mechanism would involve:

Protonation of the Carbonyl Oxygen: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by a weak nucleophile.

Nucleophilic Attack: The weak nucleophile then attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Deprotonation: A final deprotonation step yields the neutral addition product.

The key intermediate in the acid-catalyzed mechanism is the protonated tetrahedral species.

The aldehyde functionality in this compound is susceptible to a variety of nucleophilic addition reactions, leading to diverse organic transformations. For instance, reaction with Grignard reagents would lead to secondary alcohols, while reduction with agents like sodium borohydride (B1222165) would yield the corresponding primary alcohol. Condensation reactions with amines could form Schiff bases, which are notable for their role as ligands in coordination chemistry. wikipedia.org

Advanced Characterization and Spectroscopic Analysis of 2 Methyl 2 5 Methylpyridin 2 Yl Propanal

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2-Methyl-2-(5-methylpyridin-2-yl)propanal, with the molecular formula C₁₀H₁₃NO, NMR provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

Based on its structure, the following ¹H and ¹³C NMR signals are predicted.

Predicted ¹H NMR Signals for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~9.5 - 9.7 | Singlet (s) | 1H | Aldehyde proton (-CHO) |

| ~8.3 - 8.4 | Singlet (s) or Doublet (d) | 1H | Pyridine (B92270) H6 |

| ~7.5 - 7.6 | Doublet of Doublets (dd) | 1H | Pyridine H4 |

| ~7.3 - 7.4 | Doublet (d) | 1H | Pyridine H3 |

| ~2.3 - 2.4 | Singlet (s) | 3H | Pyridine methyl (-CH₃) |

Predicted ¹³C NMR Signals for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~200 - 205 | Aldehyde Carbonyl (C=O) |

| ~158 - 162 | Pyridine C2 |

| ~148 - 150 | Pyridine C6 |

| ~136 - 138 | Pyridine C4 |

| ~130 - 132 | Pyridine C5 |

| ~120 - 122 | Pyridine C3 |

| ~50 - 55 | Quaternary Carbon (-C(CH₃)₂) |

| ~25 - 30 | Geminal Methyls (-C(CH₃)₂) |

Multi-Dimensional NMR Techniques for Structural Elucidation

While 1D NMR provides fundamental data, multi-dimensional techniques are essential for unambiguously assigning these signals and confirming the connectivity of the molecule. chemicalbook.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would establish proton-proton couplings. For this compound, key correlations would be observed between the coupled protons on the pyridine ring (H3, H4, and H6). The absence of other correlations would confirm the isolated nature of the aldehyde proton, the pyridine methyl protons, and the geminal methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign each proton signal to its corresponding carbon signal. For example, it would link the proton signal at ~2.3-2.4 ppm to the carbon signal at ~18-22 ppm, confirming their identity as the pyridine methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons, which is crucial for piecing together the molecular skeleton. Key HMBC correlations would be expected between:

The geminal methyl protons (~1.5-1.6 ppm) and the quaternary carbon (~50-55 ppm), the aldehyde carbon (~200-205 ppm), and the C2 carbon of the pyridine ring (~158-162 ppm).

The aldehyde proton (~9.5-9.7 ppm) and the quaternary carbon (~50-55 ppm).

The pyridine H3 proton (~7.3-7.4 ppm) and the pyridine C2, C4, and C5 carbons.

Application in Reaction Monitoring and Purity Assessment

NMR spectroscopy is a powerful tool for real-time reaction monitoring and for assessing the purity of the final product.

Reaction Monitoring: In the synthesis of this compound, NMR can be used to track the disappearance of starting material signals and the appearance of product signals. docbrown.infodocbrown.info For example, if the synthesis involves the oxidation of the corresponding primary alcohol, 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-ol, one could monitor the disappearance of the alcohol's -CH₂OH signals and the concurrent appearance of the characteristic aldehyde proton signal (~9.5-9.7 ppm) of the product. This quantitative technique allows for the determination of reaction kinetics and endpoints without the need for sample isolation. uni.lu

Purity Assessment: The ¹H NMR spectrum of the final isolated compound provides a clear assessment of its purity. The presence of unexpected signals would indicate residual solvents, starting materials, or byproducts. The integration of the signals corresponding to the target molecule should be in the correct ratios (e.g., 1:1:1:1:3:6 for the different proton environments). Any deviation or additional peaks would allow for the quantification of impurities.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) can measure the mass of a molecule with very high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of its elemental formula. nist.gov

For this compound, the expected high-resolution mass data is as follows:

Predicted HRMS Data

| Formula | Calculated Monoisotopic Mass (Da) | Ion Type |

|---|---|---|

| C₁₀H₁₃NO | 163.0997 | [M]⁺• |

| C₁₀H₁₄NO | 164.1070 | [M+H]⁺ |

Observing an ion with an m/z value extremely close to these calculated masses would confirm the elemental composition of the synthesized compound.

Fragmentation Pattern Analysis

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic fragments. Analyzing these fragments provides structural information. The molecular ion peak ([M]⁺•) would be expected at m/z = 163.

Predicted Key Fragments in the Mass Spectrum

| m/z | Possible Fragment Ion | Fragment Lost | Notes |

|---|---|---|---|

| 162 | [C₁₀H₁₂NO]⁺ | H• | Loss of the weakly bound aldehyde hydrogen. |

| 148 | [C₉H₁₀NO]⁺ | CH₃• | Loss of one of the geminal methyl groups (α-cleavage), a common fragmentation for aldehydes and ketones. |

| 134 | [C₁₀H₁₂N]⁺ | CHO• | Loss of the formyl radical, a characteristic fragmentation of aldehydes. |

| 106 | [C₇H₈N]⁺ | C₃H₅O• | Cleavage of the bond between the quaternary carbon and the pyridine ring. The charge is retained by the methylpyridine fragment. |

| 93 | [C₆H₇N]⁺• | C₄H₆O | Cleavage resulting in the 2,5-lutidine (dimethylpyridine) radical cation. |

The most abundant peak in the spectrum (the base peak) would likely be one of the stable fragments, such as the ion at m/z 148 resulting from the loss of a methyl group.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies (wavenumbers), making these methods excellent for functional group identification.

For this compound, the following key vibrational bands would be expected:

Predicted IR and Raman Vibrational Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Notes |

|---|---|---|---|

| ~3050 - 3100 | C-H Stretch | Aromatic (Pyridine Ring) | Typically weak to medium intensity in IR. |

| ~2950 - 3000 | C-H Stretch | Aliphatic (Methyl Groups) | Strong intensity in both IR and Raman. |

| ~2820 & ~2720 | C-H Stretch | Aldehyde (-CHO) | Two characteristic weak to medium bands (Fermi doublet) are a hallmark of aldehydes. |

| ~1720 - 1740 | C=O Stretch | Aldehyde | A very strong and sharp absorption in the IR spectrum; typically weaker in Raman. |

| ~1580 - 1610 | C=C / C=N Stretch | Pyridine Ring | Multiple bands are expected for aromatic ring stretching. |

| ~1450 - 1480 | C-H Bend | Aliphatic (Methyl Groups) | Asymmetric and symmetric bending modes. |

| ~1370 - 1390 | C-H Bend | Aldehyde / Gem-dimethyl | Aldehyde C-H bend and characteristic bending for the gem-dimethyl group. |

The most prominent feature in the IR spectrum would be the intense C=O stretching band around 1720-1740 cm⁻¹, which is definitive proof of the aldehyde functional group. The presence of both aromatic and aliphatic C-H stretching bands would also be clearly visible.

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

Extensive searches for crystallographic data on this compound have yielded no specific results for its solid-state structure as determined by X-ray diffraction techniques. No published single crystal X-ray diffraction or powder X-ray diffraction studies for this particular compound could be identified.

Single Crystal X-ray Diffraction

There is currently no publicly available single crystal X-ray diffraction data for this compound. Therefore, information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates remains undetermined.

Powder X-ray Diffraction in Polymorphism Studies

No powder X-ray diffraction (PXRD) patterns or studies related to the polymorphism of this compound have been reported in the scientific literature. Consequently, there is no data available on potential different crystalline forms of this compound.

In-Depth Computational Analysis of this compound Remains Elusive

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the computational and theoretical investigation of the chemical compound this compound. Despite the growing importance of computational chemistry in understanding molecular properties and reactivity, detailed studies focusing on this specific aldehyde appear to be unpublished or not publicly accessible.

Computational chemistry serves as a powerful tool for elucidating the intricate details of molecular behavior. Techniques such as quantum chemical calculations allow for the precise determination of electronic structures, optimization of molecular geometries, and prediction of spectroscopic properties. Furthermore, computational modeling is instrumental in mapping reaction mechanisms, identifying transition states, and calculating the energetic landscapes of chemical reactions.

For the compound this compound, such detailed computational analyses are crucial for understanding its intrinsic properties. For instance, Quantum Chemical Calculations would provide fundamental insights. The electronic structure and molecular geometry optimization would reveal the most stable three-dimensional arrangement of its atoms and the distribution of electrons within the molecule. This information underpins the compound's physical and chemical characteristics.

Following geometry optimization, vibrational frequency calculations are typically performed to predict the compound's infrared and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and confirming the structure of the molecule. Moreover, the absence of imaginary frequencies in these calculations confirms that the optimized structure corresponds to a true energy minimum.

The analysis of frontier molecular orbitals (FMOs) —the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is essential for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. From these orbital energies, various reactivity indices, such as electronegativity, chemical hardness, and softness, can be derived to quantify the molecule's reactive tendencies.

In the realm of reaction dynamics, mechanistic pathway elucidation via computational modeling offers a window into how this compound might participate in and be formed through chemical reactions. Through transition state analysis , chemists can identify the high-energy structures that connect reactants to products, which is critical for understanding reaction barriers. Complementing this is the calculation of energetic profiles , which map the energy changes along a reaction coordinate, providing a quantitative understanding of the reaction's feasibility and kinetics.

Unfortunately, specific data pertaining to these computational investigations for this compound are not available in the current body of scientific literature. While studies on related pyridine derivatives and other aldehydes exist, the strict focus on this particular compound as requested cannot be fulfilled without the foundational research data. The scientific community has yet to publish detailed theoretical studies that would populate the specific areas of inquiry outlined, from its optimized geometric parameters to the energetic profiles of its potential reactions.

Computational Chemistry and Theoretical Investigations of 2 Methyl 2 5 Methylpyridin 2 Yl Propanal

Conformational Analysis and Molecular Interactions

Theoretical and computational studies, anchored by experimental data from X-ray crystallography, provide a detailed understanding of the three-dimensional structure and intermolecular forces governing 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide.

The crystal structure analysis reveals that the asymmetric unit of the compound contains two independent molecules. nih.govresearchgate.netnih.gov While the pyridine (B92270) rings and amide groups of these two molecules overlap almost perfectly, with a root-mean-square overlay fit of 0.053 Å, there is a notable difference in the orientation of their tertiary butyl groups. nih.govresearchgate.netnih.gov This indicates the existence of at least two low-energy conformational states.

In one molecule, a methyl carbon of the tertiary butyl group is positioned syn to the amide oxygen atom, with an O—C—C—C torsion angle of -0.8(3)°. nih.govresearchgate.netnih.gov In the second molecule, the equivalent torsion angle is 31.0(2)°, indicating a different rotational position of the bulky t-butyl group. nih.govresearchgate.netnih.gov This conformational flexibility is a key feature of the molecule's structure.

The crystal packing is stabilized by a network of intermolecular hydrogen bonds. The two independent molecules are linked together to form a dimer through a pair of N—H⋯N hydrogen bonds, creating an R²₂(8) ring motif. nih.govresearchgate.netnih.gov These dimers are further connected into chains along the nih.gov direction by C—H⋯O interactions. nih.govresearchgate.netnih.gov

| Parameter | Molecule 1 | Molecule 2 |

|---|---|---|

| Pyridine-Amide Torsion Angle (°) | 142.20(14) | 148.58(15) |

| t-Butyl Orientation (O—C—C—C Torsion Angle, °) | -0.8(3) | 31.0(2) |

| Intermolecular Hydrogen Bonds (Å, °) | ||

| N—H⋯N Interactions forming Dimers | ||

| C—H⋯O Interactions connecting Dimers |

Structure-Activity Relationship (SAR) Studies from a Chemical Perspective

While specific structure-activity relationship (SAR) studies for 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide are not available in the reviewed literature, a prospective analysis can be conducted based on the general principles of medicinal chemistry and SAR studies of related pyridine and propanamide derivatives. nih.govnih.govgardp.org SAR explores how modifications to the chemical structure of a compound affect its biological activity, aiming to identify key structural features (pharmacophores) responsible for its effects. drugdesign.orgresearchgate.net

For the 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide scaffold, a systematic SAR investigation would involve modifying three main regions of the molecule: the 5-methylpyridine ring, the propanamide linker, and the tertiary butyl group.

The Pyridine Ring: The pyridine moiety is a common feature in many biologically active compounds. nih.govmdpi.com Modifications could include altering the position or nature of the methyl group on the ring. For instance, moving the methyl group from the 5-position to the 3-, 4-, or 6-position could influence steric and electronic properties, potentially affecting binding to a biological target. Introducing other substituents, such as halogens, hydroxyl, or methoxy (B1213986) groups, could further probe the electronic and steric requirements for activity.

The Propanamide Linker: The amide bond is crucial as it can act as both a hydrogen bond donor (the N-H group) and acceptor (the C=O group). The observed N—H⋯N hydrogen bonding in the crystal structure highlights the importance of this feature. nih.govnih.gov Replacing the amide with other linkers, such as an ester, ether, or reversed amide, would assess the importance of these hydrogen bonding capabilities. The length and rigidity of the linker could also be varied.

The Tertiary Butyl Group: This bulky, lipophilic group likely plays a significant role in the molecule's interaction with its target, possibly by fitting into a hydrophobic pocket. A classical SAR approach would be to replace the t-butyl group with other alkyl groups of varying size and lipophilicity (e.g., isopropyl, cyclohexyl, phenyl) to determine the optimal steric and hydrophobic requirements at this position.

A hypothetical SAR study could generate a matrix of compounds with systematic variations to elucidate the contributions of each molecular fragment to a given biological activity.

| Modification Area | Structural Change Example | Potential Impact on Activity |

|---|---|---|

| Pyridine Ring | Relocate methyl group (e.g., to 4- or 6-position) | Alters steric hindrance and electronic interactions with target. |

| Introduce electron-withdrawing group (e.g., -Cl, -CF₃) | Modifies pKa of the pyridine nitrogen and overall electronics. | |

| Propanamide Linker | Replace amide with ester | Removes hydrogen bond donor capability. |

| Invert amide (reversed amide) | Changes the spatial orientation of H-bond donor and acceptor. | |

| Tertiary Butyl Group | Replace with isopropyl group | Reduces steric bulk and lipophilicity. |

| Replace with phenyl group | Introduces potential for π-π stacking interactions. |

Research Applications and Future Directions for 2 Methyl 2 5 Methylpyridin 2 Yl Propanal

Utilization as a Synthetic Building Block in Complex Molecular Architectures

There is currently no specific information available in reviewed literature detailing the use of 2-Methyl-2-(5-methylpyridin-2-yl)propanal as a synthetic building block in the creation of complex molecular architectures. In principle, compounds with both an aldehyde group and a substituted pyridine (B92270) ring can serve as versatile intermediates in organic synthesis. The aldehyde functionality allows for a range of reactions, including nucleophilic additions and condensations, while the pyridine moiety can be involved in various coupling reactions or modifications. However, documented examples of these applications for this specific compound are absent.

Role in Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds is a significant area of chemical research, given their prevalence in pharmaceuticals and other biologically active molecules. mdpi.com Pyridine derivatives are often used as precursors in the formation of more complex fused heterocyclic systems. whiterose.ac.ukmdpi.com While this compound possesses the structural elements that could lend it to such synthetic pathways, no specific studies have been published that demonstrate its role in the synthesis of other heterocyclic compounds. Research on related methylpyridines indicates their general utility in creating a variety of chemical structures. mdpi.comresearchgate.net

Potential in Materials Science Research

In materials science, organic compounds are explored for a variety of applications, including the development of polymers, organic light-emitting diodes (OLEDs), and other functional materials. Pyridine-containing molecules can exhibit interesting electronic and photophysical properties. Despite the potential for a compound like this compound to be investigated in this field, there is no available research that points to its use or potential in materials science.

Environmental and Degradation Pathway Studies

Information regarding the environmental fate and degradation pathways of this compound is not available in the scientific literature. Studies on the environmental impact of chemical compounds are crucial for assessing their safety and sustainability. For some related pyridine derivatives, such as 2-methyl-5-vinylpyridine, information on decomposition and potential hazards exists. nih.gov However, this information cannot be directly extrapolated to this compound.

Emerging Research Avenues

Given the lack of published research, any discussion of emerging avenues for this compound would be purely speculative. Future research could potentially explore its utility in medicinal chemistry, agrochemicals, or as a ligand in coordination chemistry. However, without foundational studies on its synthesis, reactivity, and properties, such directions remain hypothetical.

Q & A

Basic: What spectroscopic and chromatographic methods are recommended for confirming the structural identity and purity of 2-Methyl-2-(5-methylpyridin-2-yl)propanal?

Answer:

A combination of nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) is critical. For NMR:

- ¹H NMR : Expect signals for the aldehyde proton (δ 9.5–10.0 ppm), methyl groups on the pyridine ring (δ 2.3–2.5 ppm), and pyridin-2-yl protons (δ 8.3–8.5 ppm).

- ¹³C NMR : The aldehyde carbon appears at δ 195–200 ppm, with pyridine carbons between δ 120–150 ppm .

LC-MS (≥95% purity) can verify purity by detecting trace impurities, while FT-IR confirms functional groups (e.g., aldehyde C=O stretch at ~1720 cm⁻¹) .

Basic: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?

Answer:

A common route involves Friedel-Crafts alkylation of 5-methylpyridine derivatives with isobutyraldehyde precursors. Key parameters:

- Catalyst : Lewis acids like AlCl₃ or BF₃·Et₂O enhance electrophilicity.

- Solvent : Anhydrous dichloromethane or toluene under nitrogen prevents hydrolysis .

- Temperature : Maintain 0–5°C to suppress side reactions.

Example procedure : A similar synthesis used 2-propanol and p-toluenesulfonic acid at room temperature for analogous aldehyde formation .

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Catalyst | BF₃·Et₂O (0.1 equiv) | |

| Solvent | Anhydrous toluene | |

| Reaction Time | 12–24 hours |

Advanced: How can computational methods predict the reactivity of this compound in novel reactions (e.g., cycloadditions)?

Answer:

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron distribution and frontier molecular orbitals. Key steps:

Calculate HOMO-LUMO gaps to assess susceptibility to nucleophilic/electrophilic attacks.

Simulate transition states for proposed reactions (e.g., [4+2] cycloaddition with dienes).

Validate with experimental kinetics from analogous systems, such as benzodioxol-containing aldehydes .

Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. activation) for this compound?

Answer:

- Dose-response profiling : Test across a wide concentration range (nM to mM) to identify biphasic effects.

- Structural analogs : Compare with derivatives like 2-(1,3-benzodioxol-5-yl)-2-methylpropanal to isolate functional group contributions .

- Assay conditions : Control pH (pyridine’s basicity affects solubility) and use orthogonal assays (e.g., fluorescence vs. radiometric) to rule out artifacts .

Basic: What protocols ensure safe handling and stability of this compound during storage?

Answer:

- Storage : Under nitrogen at –20°C in amber vials to prevent oxidation of the aldehyde group.

- Stability testing : Monitor via HPLC every 3 months; degradation products (e.g., carboxylic acids) indicate hydrolysis .

- Safety : Use fume hoods and nitrile gloves; refer to GHS classifications for acute toxicity (Category 4) and skin irritation .

Advanced: What strategies enable selective functionalization of the pyridine ring versus the aldehyde group in this compound?

Answer:

- Aldehyde protection : Convert to acetals (e.g., with ethylene glycol) before pyridine modifications.

- Directed C-H activation : Use Pd-catalyzed coupling with directing groups (e.g., 2-pyridyl) for regioselective arylation .

- Redox control : Employ mild reducing agents (e.g., NaBH₄) to avoid aldehyde over-reduction during pyridine methylation .

Basic: How can researchers validate the interaction of this compound with biomolecules (e.g., proteins) using biophysical techniques?

Answer:

- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) with immobilized target proteins.

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).

- Molecular docking : Use PyMOL or AutoDock to predict binding poses, guided by structural analogs like 3-R-benzofurans .

Advanced: What mechanistic insights can be gained from kinetic studies of this compound in nucleophilic addition reactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.